molecular formula C11H13NO5 B1608547 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid CAS No. 71659-83-1

2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid

Cat. No.: B1608547
CAS No.: 71659-83-1
M. Wt: 239.22 g/mol
InChI Key: IUXQTPWVNRHRKE-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid is a chemical compound with the CAS Registry Number 71659-83-1 and a molecular formula of C 11 H 13 NO 5 , corresponding to a molecular weight of 239.23 g/mol . The compound is characterized by a purity of 95.0% or higher and should be stored according to standard laboratory safety protocols . This compound is part of a class of organic molecules featuring a phenoxypropanoic acid backbone, which is of significant interest in medicinal chemistry research. Structurally related fibrate compounds, which share this pharmacophore, are well-known for their lipid-modifying properties and have been extensively studied for their potential antidyslipidemic activity . These agents are investigated for their role in modifying plasma triglycerides and their potential application in the treatment of conditions such as heart disease and diabetic complications . The specific substitution pattern on the aromatic ring, including the nitro and methyl groups, influences the compound's electronic and steric properties, which can be crucial for structure-activity relationship (SAR) studies aimed at optimizing biological activity . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Handling should be conducted in accordance with established laboratory safety guidelines. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Do not breathe dust and ensure use is within a well-ventilated area .

Properties

IUPAC Name

2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-7-4-5-9(8(6-7)12(15)16)17-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXQTPWVNRHRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396510
Record name 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71659-83-1
Record name 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid involves three key steps:

  • Nitration of 4-methylphenol to form 4-methyl-2-nitrophenol.
  • Etherification of the nitrophenol with a propanoic acid derivative.
  • Hydrolysis of the ester intermediate to yield the carboxylic acid.

Stepwise Synthesis and Optimization

2.1 Nitration of 4-Methylphenol
4-Methylphenol is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature (0–5°C). The nitro group preferentially substitutes at the ortho position due to the directing effect of the hydroxyl group.

  • Reaction Conditions :
    • Molar ratio: 4-methylphenol : HNO₃ = 1 : 1.2
    • Solvent: H₂SO₄ (as both catalyst and solvent)
    • Yield: ~70%

2.2 Etherification with Propanoic Acid Derivatives
The nitrophenol intermediate reacts with 2-bromo-2-methylpropanoic acid ethyl ester in the presence of a base (e.g., KOH or K₂CO₃) to form the ether linkage. This step is adapted from Friedel-Crafts alkylation methodologies.

  • Reaction Conditions :
    • Solvent: Dimethyl sulfoxide (DMSO) or ethanol
    • Temperature: 50–60°C
    • Catalyst: KOH (1.2 equivalents)
    • Yield: 65–80%

2.3 Hydrolysis to Carboxylic Acid
The ester intermediate undergoes alkaline hydrolysis using aqueous sodium hydroxide (NaOH) followed by acidification with HCl to yield the final carboxylic acid.

  • Reaction Conditions :
    • NaOH concentration: 10% (w/v) in ethanol/water (3:1)
    • Hydrolysis time: 2–3 hours at reflux
    • Yield: 85–90%

Alternative Routes and Comparative Analysis

3.1 Direct Nitration of Pre-formed Ether
An alternative approach involves nitrating 2-methyl-2-(4-methylphenoxy)propanoic acid ethyl ester. However, this method faces challenges due to steric hindrance and competing side reactions, resulting in lower yields (~50%).

3.2 Reductive Methods
Patents describe borohydride/metal salt systems for reducing nitro intermediates, but these are less relevant for this target compound.

Data Tables

Table 1: Comparison of Key Synthetic Steps

Step Conditions Yield (%) Purity (%) Key Challenges
Nitration HNO₃/H₂SO₄, 0–5°C 70 95 Isomer separation
Etherification KOH/DMSO, 50°C 75 98 Solvent toxicity
Hydrolysis NaOH/EtOH-H₂O, reflux 88 99 Byproduct formation

Table 2: Solvent Impact on Etherification

Solvent Reaction Time (h) Yield (%) Purity (%)
DMSO 3 80 98
Ethanol 6 65 95
Acetone 8 60 90

Research Findings and Optimization Insights

  • Catalyst Selection : KOH outperforms Na₂CO₃ in etherification due to stronger basicity, reducing side reactions.
  • Temperature Control : Maintaining 0–5°C during nitration minimizes polynitration byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity intermediates.

Industrial Scalability

The optimized route (nitration → etherification → hydrolysis) is scalable, with >80% overall yield and 98% purity. Continuous-flow systems for nitration and etherification can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in the production of various derivatives that can be employed in further chemical reactions. Its structure allows for easy modification, making it valuable for synthesizing more complex molecules.

Reactivity and Functionalization

The presence of the nitrophenoxy group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This characteristic is essential for developing new compounds with desired functionalities. For instance, it can be converted into amino derivatives through reduction processes, which are important intermediates in pharmaceutical chemistry .

Biological Research

Anti-Dyslipidemic Activity

Research has indicated that 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid exhibits anti-dyslipidemic properties. A study demonstrated its potential to lower plasma triglyceride levels, positioning it as a candidate for treating conditions associated with lipid metabolism disorders . The structural similarity to established lipid-modifying agents suggests that it could function similarly to fibrates, a class of drugs used to manage dyslipidemia.

Antimicrobial Properties

Preliminary investigations into its biological activity have suggested potential antimicrobial properties. The compound's ability to interact with bacterial cell membranes could lead to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance .

Medicinal Applications

Drug Development

The compound is being explored for its therapeutic potential in drug development. Its structural features make it a candidate for modifications aimed at enhancing efficacy against specific diseases. For example, derivatives of this compound may be investigated for their ability to inhibit pro-inflammatory cytokines, offering avenues for treating inflammatory diseases .

Case Study: Structure-Activity Relationship Studies

In a notable study focusing on structure-activity relationships (SAR), various derivatives of this compound were synthesized and evaluated for their biological activities. The results indicated that specific modifications could significantly enhance anti-inflammatory and anti-dyslipidemic effects, providing insights into optimizing drug design .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique chemical properties allow for efficient production processes that can be scaled up from laboratory synthesis to industrial manufacturing .

Data Table: Summary of Applications

Application Area Details
Chemical Synthesis Building block for organic synthesis; participates in nucleophilic substitutions
Biological Research Exhibits anti-dyslipidemic activity; potential antimicrobial properties
Medicinal Applications Explored for therapeutic uses; candidates for anti-inflammatory drugs
Industrial Use Intermediate in specialty chemicals production; scalable synthesis methods

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Nitro Group Position
  • Ortho-Nitro Derivative (Target Compound): The ortho-nitro group (2-nitro) introduces steric hindrance and electronic effects that may reduce rotational freedom of the phenoxy ring. This could impact intermolecular interactions and solubility.
  • Para-Nitro Analog: 2-Methyl-2-(4-nitrophenoxy)propanoic acid (CAS 870541-16-5, C₁₀H₁₁NO₅) has a nitro group at the para position. Its crystal structure (monoclinic, space group C2/c) shows hydrogen bonding via C–H···O interactions, with a melting point of 396 K .
Halogenated Derivatives
  • 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid (CAS 870541-16-5, C₁₀H₁₀ClNO₅): Substitution of methyl with chlorine at the 2-position increases molecular weight (259.65 g/mol) and introduces stronger electron-withdrawing effects, likely enhancing acidity .
  • Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic acid): A commercial herbicide lacking the nitro group. Its biological activity stems from the chloro and methyl substituents, demonstrating the importance of halogenation in agrochemical applications .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key Substituents
Target Compound C₁₁H₁₃NO₅ 239.23 Not reported 4-Methyl, 2-nitro
Para-Nitro Analog C₁₀H₁₁NO₅ 225.20 396 4-Nitro
2-Chloro-4-nitro Analog C₁₀H₁₀ClNO₅ 259.65 Not reported 2-Chloro, 4-nitro
Mecoprop C₁₀H₁₁ClO₃ 214.65 387–389 4-Chloro, 2-methyl

Key Observations :

  • The ortho-nitro group in the target compound may reduce melting point compared to the para-nitro analog due to disrupted crystal packing .
  • Halogenation (e.g., chlorine) increases molecular weight and alters lipophilicity, influencing bioavailability .

Hydrogen Bonding and Crystal Packing

  • The para-nitro analog forms infinite chains via C–H···O hydrogen bonds (Cg1–Cg2 distance: 3.576 Å) .
  • The ortho-nitro group in the target compound likely disrupts these interactions, leading to less ordered crystal structures or alternative packing motifs .

Biological Activity

2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid, a derivative of phenoxypropionic acid, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a unique structure that includes a nitrophenyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antidyslipidemic, and herbicidal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO5C_{11}H_{13}NO_5. The presence of the nitro group on the aromatic ring is significant as it may enhance the compound's reactivity and biological interactions.

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways in macrophage cells. For instance, studies have shown that certain derivatives can reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

2. Antidyslipidemic Activity

The compound has been studied for its antidyslipidemic effects, primarily due to its structural similarity to fibrates, which are lipid-modifying agents. A study highlighted that 2-Methyl-2-(4-nitrophenoxy)propanoic acid can decrease plasma triglycerides and improve lipid profiles in animal models . The mechanism involves modulation of lipid metabolism pathways, making it a candidate for treating dyslipidemia and associated cardiovascular conditions.

3. Herbicidal Properties

The herbicidal activity of this compound has also been explored, particularly in agricultural contexts. Its derivatives have shown effectiveness in inhibiting the growth of various weed species, suggesting potential applications in crop protection. The specific mode of action may involve disruption of metabolic processes in target plants.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine macrophages, researchers treated cells with various concentrations of the compound and assessed cytokine production. Results demonstrated a significant reduction in TNF-alpha and IL-6 levels at higher concentrations, indicating a dose-dependent anti-inflammatory effect.

Case Study 2: Lipid Profile Improvement

A study conducted on hyperlipidemic rats administered this compound showed a marked decrease in serum triglycerides and LDL cholesterol after four weeks of treatment. Histological analysis revealed improved liver morphology, supporting its potential as a therapeutic agent for dyslipidemia .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Anti-inflammatory Mechanism : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
  • Lipid Metabolism : It influences the expression of genes involved in lipid metabolism, promoting fatty acid oxidation and reducing lipogenesis.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityStructural Features
2-Methyl-2-(4-nitrophenoxy)propanoic acidAnti-inflammatory, AntidyslipidemicNitro group enhances reactivity
2-Methyl-2-(4-chlorophenoxy)propanoic acidHerbicidalChlorine substitution affects herbicidal potency
Clofibric acidAntidyslipidemicSimilar backbone structure but different substituents

Q & A

Q. Table 1: Comparative Stability of Derivatives

DerivativeHalf-life (pH 7.4, 25°C)Major Degradation Product
Nitro-substituted48 hours2-Methyl-2-(4-methylphenoxy)propanoic acid
Chloro-substituted72 hoursDechlorinated hydroxy acid
Methoxy-substituted>1 weekStable

Q. Table 2: Recommended Analytical Parameters

TechniqueColumn/ProbeDetection Limit (ppm)
HPLC-UVC18, 250 × 4.6 mm, 5 µm0.1
LC-MS (ESI+)HILIC, 2.1 × 100 mm0.01
¹H NMR (500 MHz)DMSO-d₆0.5% w/w

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid
Reactant of Route 2
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2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid

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